
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide, commonly known as CNB-001, is a synthetic compound that has gained significant attention in the field of neuroscience research. It is a small molecule that has been shown to exhibit neuroprotective properties, making it a potential therapeutic agent for various neurodegenerative diseases. In
Wirkmechanismus
The exact mechanism of action of CNB-001 is not fully understood, but it is believed to act through multiple pathways. CNB-001 has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. This leads to the upregulation of antioxidant enzymes such as superoxide dismutase and catalase, which protect against oxidative stress. CNB-001 has also been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. This leads to a reduction in inflammation in the brain.
Biochemical and Physiological Effects:
CNB-001 has been shown to have a number of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and apoptosis in various cell types, including neurons and glial cells. CNB-001 has also been shown to improve mitochondrial function, which is important for energy production in the brain. In animal models of Alzheimer's disease, CNB-001 has been found to improve cognitive function and memory, as well as reduce amyloid beta plaques and neurofibrillary tangles, which are hallmarks of the disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CNB-001 is its neuroprotective properties, which make it a potential therapeutic agent for various neurodegenerative diseases. CNB-001 has also been found to be well-tolerated in animal studies, with no significant adverse effects reported. However, one of the limitations of CNB-001 is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Moreover, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of CNB-001.
Zukünftige Richtungen
There are several future directions for research on CNB-001. One area of research is to investigate the efficacy of CNB-001 in human clinical trials for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is to explore the potential of CNB-001 as a therapeutic agent for other conditions that involve oxidative stress and inflammation, such as traumatic brain injury and stroke. Moreover, more research is needed to fully understand the mechanism of action of CNB-001 and its pharmacokinetics and pharmacodynamics. Finally, the development of more water-soluble derivatives of CNB-001 could improve its potential as a therapeutic agent.
In conclusion, CNB-001 is a synthetic compound with neuroprotective properties that has potential as a therapeutic agent for various neurodegenerative diseases. Its mechanism of action involves the activation of antioxidant and anti-inflammatory pathways, leading to a reduction in oxidative stress and inflammation in the brain. While more research is needed to fully understand its pharmacokinetics and pharmacodynamics, CNB-001 represents a promising avenue for the development of novel therapeutics for neurodegenerative diseases.
Synthesemethoden
CNB-001 is synthesized through a multi-step process starting from 2-aminothiophenol. The first step involves the reaction of 2-aminothiophenol with 4-chloro-3-prop-2-ynylbenzoyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with 4-nitrobenzoyl chloride to yield CNB-001. The final product is purified through column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
CNB-001 has been extensively studied for its neuroprotective properties. It has been shown to protect against oxidative stress, inflammation, and apoptosis, which are all implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CNB-001 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Moreover, CNB-001 has been found to have anti-inflammatory effects in various cell types, including microglia and astrocytes, which are involved in the inflammatory response in the brain.
Eigenschaften
IUPAC Name |
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O3S/c1-2-10-20-15-13(18)4-3-5-14(15)25-17(20)19-16(22)11-6-8-12(9-7-11)21(23)24/h1,3-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTBFEKYZLRYOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

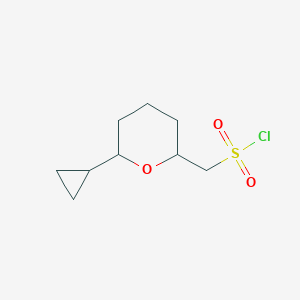
![4-[benzyl(ethyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2623587.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2623590.png)
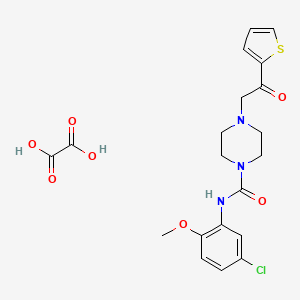
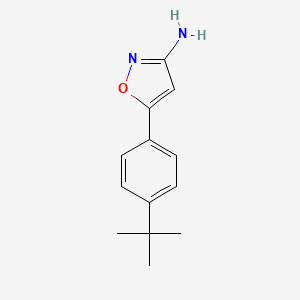
![{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-furylmethyl)carboxamide](/img/structure/B2623595.png)
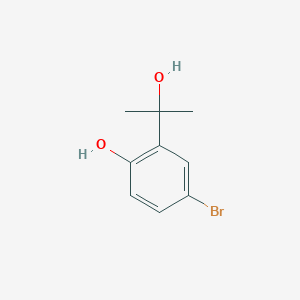
![2-(ethylthio)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2623598.png)
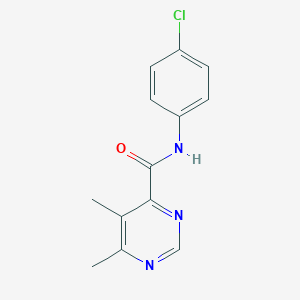
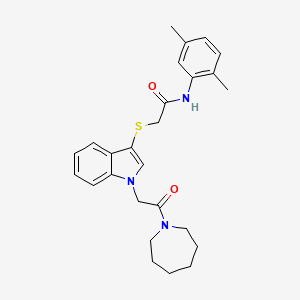
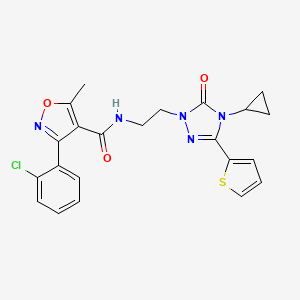
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2623602.png)

